molecular formula C11H7ClN4 B13879598 4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B13879598
Molekulargewicht: 230.65 g/mol
InChI-Schlüssel: LKBWKGFGXRPNGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring and a pyridine ring attached at the 2-position. This compound is known for its versatility and unique chemical properties, making it valuable in various fields, including medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another approach involves the use of ethyl cyanoacetate or isoxazole as starting materials, with subsequent steps leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method involves the use of specific reaction conditions, such as controlled temperature and pressure, to achieve high purity and efficiency .

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

4-Chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its reactivity and biological activity. This compound’s ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C11H7ClN4

Molekulargewicht

230.65 g/mol

IUPAC-Name

4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H7ClN4/c12-9-8-3-6-14-11(8)16-10(15-9)7-1-4-13-5-2-7/h1-6H,(H,14,15,16)

InChI-Schlüssel

LKBWKGFGXRPNGZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=C1C(=NC(=N2)C3=CC=NC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.